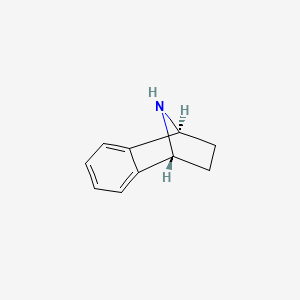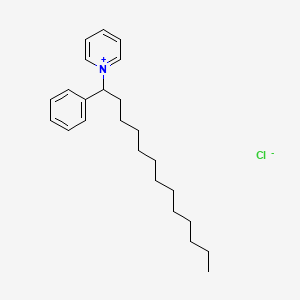
1-(Dodecylbenzyl)pyridinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dodecylbenzyl)pyridinium chloride is a quaternary ammonium compound with the molecular formula C24H36ClN. It is known for its surfactant properties and is widely used in various industrial and scientific applications. This compound is characterized by a pyridinium ring substituted with a dodecylbenzyl group, making it a cationic surfactant with significant antimicrobial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dodecylbenzyl)pyridinium chloride typically involves the quaternization of pyridine with dodecylbenzyl chloride. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The reaction can be represented as follows:
Pyridine+Dodecylbenzyl chloride→1-(Dodecylbenzyl)pyridinium chloride
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to ensure a high yield and purity of the final product. The reaction mixture is typically purified using recrystallization or chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Dodecylbenzyl)pyridinium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the pyridinium ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, and the reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyridinium compounds .
Wissenschaftliche Forschungsanwendungen
1-(Dodecylbenzyl)pyridinium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a phase transfer catalyst and in the synthesis of other organic compounds.
Biology: Employed as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as a disinfectant.
Industry: Utilized in the formulation of cleaning agents, detergents, and personal care products.
Wirkmechanismus
The antimicrobial activity of 1-(Dodecylbenzyl)pyridinium chloride is primarily due to its ability to interact with and disrupt microbial cell membranes. The compound’s cationic nature allows it to bind to the negatively charged components of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is similar to that of other quaternary ammonium compounds .
Vergleich Mit ähnlichen Verbindungen
Cetylpyridinium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium Chloride: Widely used as a disinfectant and antiseptic.
Dodecylpyridinium Chloride: Shares similar surfactant properties but differs in its specific applications and efficacy.
Uniqueness: 1-(Dodecylbenzyl)pyridinium chloride is unique due to its specific molecular structure, which imparts distinct physicochemical properties. Its combination of a dodecylbenzyl group with a pyridinium ring makes it particularly effective as a surfactant and antimicrobial agent .
Eigenschaften
CAS-Nummer |
30901-67-8 |
|---|---|
Molekularformel |
C24H36ClN |
Molekulargewicht |
374.0 g/mol |
IUPAC-Name |
1-(1-phenyltridecyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C24H36N.ClH/c1-2-3-4-5-6-7-8-9-10-15-20-24(23-18-13-11-14-19-23)25-21-16-12-17-22-25;/h11-14,16-19,21-22,24H,2-10,15,20H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
MTFJOJGLMOTDPS-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCC(C1=CC=CC=C1)[N+]2=CC=CC=C2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


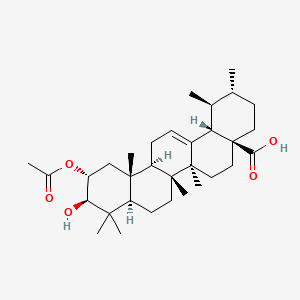
![1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B13834797.png)
![N-Ethyl-N-[(4-methylpiperazin-1-YL)methyl]ethanamine](/img/structure/B13834805.png)

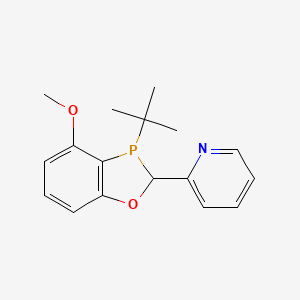
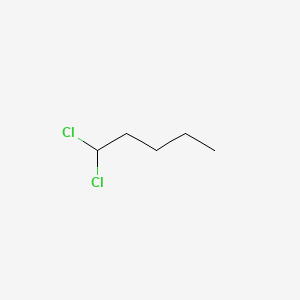




![(2S,5R,6R)-6-[[2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13834858.png)
